1-(4-tert-butylcyclohexyl)-4-methyl-1,4-diazepane
Description
1-(4-tert-butylcyclohexyl)-4-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes. This compound features a diazepane ring substituted with a tert-butyl group on the cyclohexyl ring and a methyl group on the diazepane ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-16(2,3)14-6-8-15(9-7-14)18-11-5-10-17(4)12-13-18/h14-15H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQOBLBMQQFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylcyclohexyl)-4-methyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylcyclohexanone with a suitable amine to form the corresponding imine, followed by reduction to yield the desired diazepane. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow biocatalytic processes. These processes utilize enzymes such as alcohol dehydrogenases and Candida antarctica lipase A to achieve high stereoselectivity and yield . The use of biocatalysts offers advantages in terms of environmental sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylcyclohexyl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(4-tert-butylcyclohexyl)-4-methyl-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylcyclohexyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylcyclohexanol: A related compound with similar structural features but differing in the functional groups attached to the cyclohexyl ring.
4-tert-butylcyclohexyl acetate: Another similar compound used in the fragrance industry.
Uniqueness
1-(4-tert-butylcyclohexyl)-4-methyl-1,4-diazepane is unique due to the presence of both a tert-butyl group and a diazepane ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
